3-(2-aminoethyl)-6-phenylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-6-phenylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-6-7-15-9-14-11(8-12(15)16)10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZAKENSXHBFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidin-4(3H)-one Core
The foundational step in preparing 3-(2-aminoethyl)-6-phenylpyrimidin-4(3H)-one is the synthesis of the pyrimidinone ring system. Two primary approaches are commonly reported:
Cyclization of β-ketoesters with urea or guanidine derivatives
For example, ethyl benzoylacetate reacts with urea under heating to form uracil derivatives, which are then transformed into pyrimidin-4-one structures. The cyclization typically occurs under reflux in protic solvents like ethanol for 6–24 hours, yielding 2-amino-4-hydroxypyrimidine intermediates.Ring transformation of functionalized 2H-pyran-2-ones
Another versatile method involves the reaction of 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carbonitriles with arylamidines in the presence of a base such as powdered KOH in DMF at room temperature. This approach enables regioselective synthesis of highly functionalized pyrimidines in moderate yields.
Functionalization at the 3-Position: Introduction of the 2-Aminoethyl Group
The 3-position substitution with a 2-aminoethyl group can be achieved through nucleophilic substitution or reductive amination strategies:
Nucleophilic Substitution on Activated Pyrimidinones
The 4-chloro or 6-chloro groups on pyrimidine intermediates can be displaced by nucleophiles such as aminoethyl derivatives under basic conditions. For example, reaction with 2-aminoethylamine or its derivatives in polar solvents like dimethylformamide at elevated temperatures (70–90 °C) for 12–72 hours results in the desired substitution.Reductive Amination of Aldehyde Intermediates
Ester groups on pyrimidinones can be reduced to aldehydes, followed by reductive amination with dimethylamine or aminoethyl amines, yielding 3-substituted aminopyrimidinones. Microwave-assisted reductive amination has been reported to improve reaction times and yields.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization of β-ketoester with guanidine | β-ketoester + guanidine in ethanol, reflux 6-24 h | 2-amino-4-hydroxypyrimidine derivative | Moderate yields |
| 2 | Chlorination | Phosphorus oxychloride, reflux 30 min–8 h | 2-amino-4-chloropyrimidine derivative | Isolated by recrystallization |
| 3 | Suzuki Cross-Coupling | Phenylboronic acid, Pd catalyst, Na2CO3, reflux 80-90°C | 6-phenylpyrimidin-4-one intermediate | Good yields (varies 40–70%) |
| 4 | Nucleophilic substitution/Reductive amination | 2-aminoethylamine or aldehyde + amine, DMF, 70-90°C or microwave-assisted | This compound | Moderate to good yields, microwave improves efficiency |
Detailed Research Findings and Notes
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of aminopyrimidine derivatives, including 3-substituted pyrimidinones. This method reduces reaction times significantly (to minutes or hours) and can improve yields and purity.Regioselectivity and Functional Group Tolerance
The use of 2,4,6-trichloropyrimidine allows selective substitution at the 4- and 6-positions, enabling the introduction of different groups stepwise. This flexibility is crucial for synthesizing derivatives like this compound with precise substitution patterns.Catalyst and Base Selection
Palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 with ligands like xanphos are preferred for cross-coupling reactions. Bases like cesium carbonate and sodium carbonate are commonly used to facilitate these reactions in polar solvents.Purification Techniques
Conventional isolation methods include recrystallization and chromatographic purification to obtain pure intermediates and final products.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | β-ketoesters, guanidine derivatives, 2,4,6-trichloropyrimidine |
| Solvents | Ethanol, DMF, 1,4-dioxane, aqueous ethanol |
| Catalysts | Pd(PPh3)4, Pd2(dba)3 with xanphos |
| Bases | Na2CO3, Cs2CO3, KOH, potassium tert-butoxide |
| Temperature | Room temperature to reflux (25–110 °C), microwave heating |
| Reaction times | 30 min to 72 hours, microwave-assisted reactions shorter |
| Yields | Moderate to good (40–70%) depending on step and conditions |
| Purification | Recrystallization, chromatography |
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a valuable scaffold in the development of new pharmaceuticals due to its diverse biological activities. Its molecular structure, characterized by a pyrimidinone core, allows for multiple functional group modifications, which can enhance its pharmacological properties. Notably, it has shown promise in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of 3-(2-aminoethyl)-6-phenylpyrimidin-4(3H)-one exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Antimalarial Properties : Similar compounds have been synthesized and evaluated for their antimalarial activity. These studies indicate that modifications to the pyrimidine nucleus can significantly enhance efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum .
- HDAC Inhibition : The compound has been explored for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can alter gene expression and induce apoptosis in cancer cells. Research shows that derivatives can selectively degrade HDAC4, which is implicated in neurodegenerative diseases .
Mechanistic Studies and Structure-Activity Relationships (SAR)
Understanding the mechanism of action and establishing SAR is vital for optimizing the therapeutic potential of this compound.
Table 1: Structure-Activity Relationship Insights
| Compound | Biological Activity | Key Modifications |
|---|---|---|
| This compound | Antimicrobial, Antimalarial | Aminoethyl and phenyl substitutions |
| Related Compound A | Moderate Antimicrobial | Lacks phenyl group |
| Related Compound B | High Antimalarial | Additional halogen substitutions |
These insights reveal that specific substitutions on the pyrimidine core can greatly influence biological activity, guiding future synthetic efforts.
Synthesis and Chemical Reactivity
The synthesis of this compound has been achieved through various chemical pathways, including:
- Condensation Reactions : Utilizing starting materials like 2,4-dichloropyrimidine and aminoethyl derivatives allows for the formation of the desired pyrimidinone structure.
- Functionalization Techniques : Methods such as bromination followed by Suzuki coupling have been employed to introduce phenyl groups effectively.
Case Studies and Research Findings
Several case studies highlight the compound's applications:
- Antitubercular Screening : A study focused on a library of compounds including this compound showed promising results against Mycobacterium tuberculosis, indicating a novel mechanism of action distinct from existing antibiotics .
- Neurodegenerative Disease Models : In preclinical models of Huntington's disease, compounds derived from this scaffold demonstrated neuroprotective effects by modulating HDAC activity, thereby influencing gene expression related to neuronal survival .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrimidinone derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of key analogues:
*Estimated values based on analogous structures.
Key Observations :
- Hydrophilicity: The aminoethyl group in the target compound reduces hydrophobicity (XLogP3 = 1.2) compared to methylthio (XLogP3 = 4.2) or chlorophenyl substituents . This enhances aqueous solubility, critical for oral bioavailability.
- Hydrogen Bonding: Compounds with amino or anilino groups (e.g., 6-Amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one) exhibit higher polar surface areas (>85 Ų), favoring membrane permeability and target engagement .
Biological Activity
3-(2-aminoethyl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃N₃O. It features a pyrimidinone structure with significant functional groups that facilitate various biological interactions. The aminoethyl group can form hydrogen bonds, while the phenyl group may engage in π-π interactions, both of which are crucial for modulating enzyme or receptor activities .
The mechanism of action for this compound primarily involves its interaction with specific biological macromolecules. The compound exhibits potential as an antimicrobial agent , with studies indicating its ability to inhibit the growth of various pathogens . Additionally, it may act as an anticancer agent , disrupting cellular processes and inducing apoptosis in cancer cells .
Antimicrobial Activity
Research highlights the antimicrobial properties of this compound against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Bacillus subtilis | Significant activity | |
| Escherichia coli | Moderate inhibition |
Anticancer Activity
The compound has shown promise in anticancer research, particularly against various cancer cell lines. For example, studies demonstrate that it can induce apoptosis in HeLa cells by activating caspase pathways and disrupting mitochondrial membrane potential .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Caspase activation, mitochondrial disruption |
| MCF-7 | 30 | Cell cycle arrest in G1 phase |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent .
- Anticancer Potential : In vitro studies on breast cancer cell lines revealed that the compound significantly reduced cell viability by inducing apoptosis via mitochondrial pathways. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-aminoethyl)-6-phenylpyrimidin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions or functional group transformations. For example, nitro-substituted pyrimidinones (e.g., 6-amino-5-nitro derivatives) are synthesized using nitration followed by reduction of nitro groups to amines . A one-pot multicomponent reaction, as described for dihydropyrimidin-2(1H)-ones, may also apply by incorporating an aminoethyl group via a Mannich-type reaction or nucleophilic substitution . Key steps include:
- Nitration of the pyrimidinone core followed by reduction to introduce the aminoethyl group.
- Use of propargyl sulfanyl groups as intermediates, which can be substituted with amine-containing moieties .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aminoethyl side chain (δ ~2.8–3.5 ppm for CH₂NH₂) and aromatic protons (δ ~7.2–7.8 ppm for phenyl). Discrepancies in splitting patterns may arise due to tautomerism, requiring 2D NMR (e.g., COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns identify the aminoethyl and phenyl substituents .
- IR Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) confirm functional groups .
Q. How to optimize purification for this compound?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit hydrogen bonding from the aminoethyl group .
- Column Chromatography : Silica gel with gradients of ethyl acetate/methanol (95:5 to 80:20) separates polar impurities. Adjust pH with ammonium acetate buffers (pH ~6.5) to reduce tailing .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Tautomerism Analysis : The pyrimidin-4(3H)-one core can tautomerize, affecting NMR chemical shifts. Use variable-temperature NMR to observe exchange broadening or coalescence .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., SHELXL refinement) resolves ambiguities in substituent positioning .
- Cross-Validation : Compare experimental data with computational predictions (DFT for NMR shifts, molecular dynamics for tautomer stability) .
Q. How to design experiments to determine the crystal structure of this compound?
- Methodological Answer :
- Crystallization Conditions : Use slow evaporation from DMSO/water (1:1) to grow diffraction-quality crystals. Additive screening (e.g., 1% n-octanol) may improve crystal packing .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. For twinned crystals, use SHELXL’s TWIN/BASF commands for refinement .
- Hydrogen Bonding Analysis : Map NH₂⋯O=C interactions to understand supramolecular assembly .
Q. What computational methods are suitable for studying its electronic properties and reactivity?
- Methodological Answer :
- Molecular Modeling : Generate 3D coordinates from SMILES/InChI (PubChem data) for DFT calculations (e.g., B3LYP/6-31G*) to predict frontier orbitals and reaction sites .
- Docking Studies : If bioactive, dock into target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
Q. How to analyze potential biological activity without commercial assay kits?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., thymidylate synthase) and monitor activity via UV-Vis (decrease in NADPH at 340 nm) .
- Antimicrobial Screening : Agar diffusion assays with E. coli (ATCC 25922) and S. aureus (ATCC 29213). Compare zone-of-inhibition diameters to controls .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Check : Reanalyze via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities >0.1% .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify polymorphs. Slurrying in heptane/ethanol may isolate stable forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
